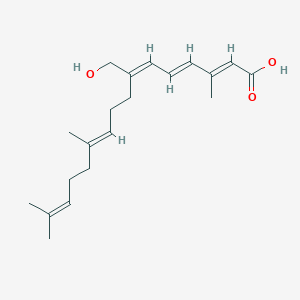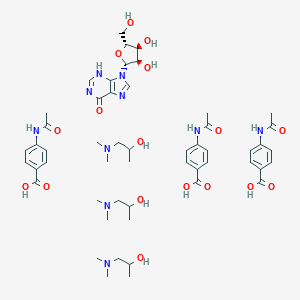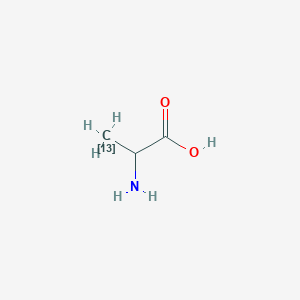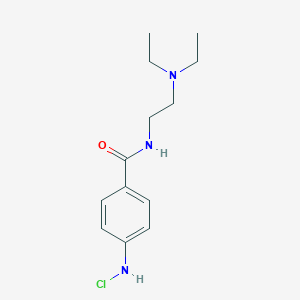
N-Chloroprocainamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloroprocainamide, also known as NCPA, is a chemical compound that has been widely used in scientific research for its unique properties. It is an organic compound that belongs to the class of amides and contains a chlorine atom. NCPA is commonly used as a reagent in various chemical reactions and as a tool to study the biochemical and physiological effects of different compounds.
Mecanismo De Acción
The mechanism of action of N-Chloroprocainamide is not well understood, but it is believed to act as a nucleophile and react with electrophilic compounds. This reaction results in the formation of a chlorinated compound, which can then react with other compounds to form a variety of products. The exact mechanism of action of N-Chloroprocainamide is still under investigation.
Efectos Bioquímicos Y Fisiológicos
N-Chloroprocainamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Chloroprocainamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Chloroprocainamide in lab experiments is its versatility. It can be used in a wide range of reactions and can be easily synthesized in a laboratory setting. However, N-Chloroprocainamide is also highly reactive and can be difficult to handle. It can also be hazardous if not handled properly, making safety precautions essential when working with this compound.
Direcciones Futuras
There are several future directions for the use of N-Chloroprocainamide in scientific research. One potential area of interest is the development of new drugs that utilize the unique properties of N-Chloroprocainamide. Another potential area of interest is the study of the mechanism of action of N-Chloroprocainamide and its effects on biological systems. As research in this area continues, it is likely that new applications for N-Chloroprocainamide will be discovered.
Métodos De Síntesis
The synthesis of N-Chloroprocainamide is a multistep process that involves the reaction of procainamide with sodium hypochlorite. The reaction takes place in the presence of an acid catalyst, typically hydrochloric acid, and results in the formation of N-Chloroprocainamide. The process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-Chloroprocainamide has been extensively used in scientific research as a reagent and as a tool to study the biochemical and physiological effects of different compounds. It is commonly used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. N-Chloroprocainamide has also been used in the study of the mechanism of action of different compounds and their effects on biological systems.
Propiedades
Número CAS |
132103-63-0 |
|---|---|
Nombre del producto |
N-Chloroprocainamide |
Fórmula molecular |
C13H20ClN3O |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
4-(chloroamino)-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)10-9-15-13(18)11-5-7-12(16-14)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,15,18) |
Clave InChI |
AVDOMYZVHKEEQA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl |
Otros números CAS |
132103-63-0 |
Sinónimos |
N-chloroprocainamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



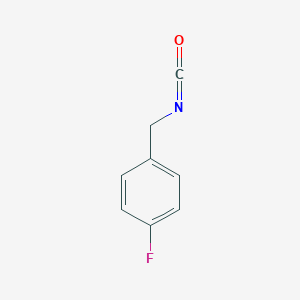
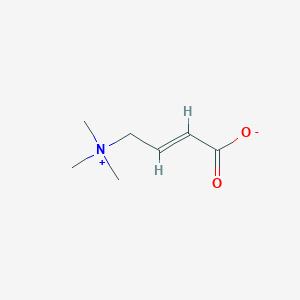
![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
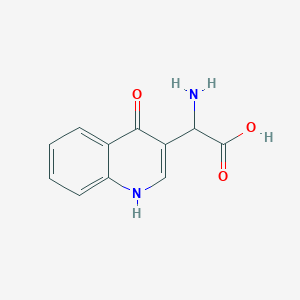
![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)

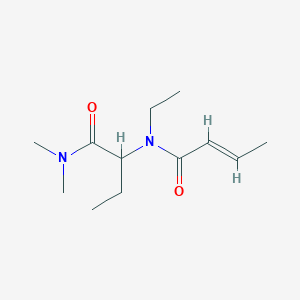
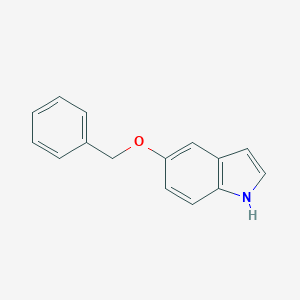
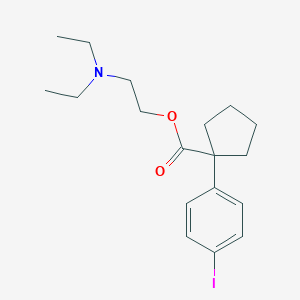
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B140444.png)
